TC Lpa5 4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

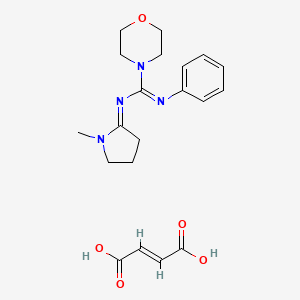

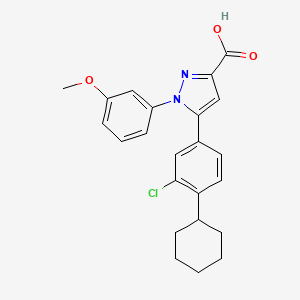

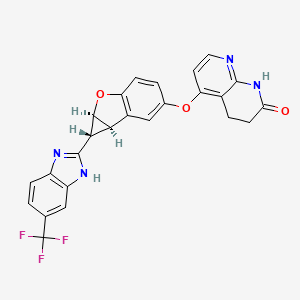

TC LPA5 4: This compound inhibits lysophosphatidic acid-induced aggregation of isolated human platelets and displays selectivity for lysophosphatidic acid receptor 5 over 80 other screened agent targets . It is primarily used in scientific research to study the role of lysophosphatidic acid receptor 5 in various biological processes.

Mechanism of Action

Target of Action

The primary target of TC Lpa5 4 is the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor . This receptor plays a crucial role in various biological processes, including cell proliferation and migration .

Mode of Action

this compound acts as an antagonist to the LPA5 receptor . It binds to the LPA5 receptor and inhibits its activation, thereby preventing the receptor from triggering downstream signaling pathways . The compound exhibits selectivity for LPA5 over 80 other screened agent targets .

Biochemical Pathways

Given that lpa5 is involved in various signaling pathways, it can be inferred that this compound may influence these pathways indirectly through its antagonistic action on the lpa5 receptor .

Result of Action

this compound inhibits lysophosphatidic acid (LPA)-induced aggregation of isolated human platelets . This suggests that the compound may have potential therapeutic applications in conditions where platelet aggregation plays a role. Additionally, this compound has been shown to inhibit cell proliferation and migration of thyroid cancer cells .

Biochemical Analysis

Biochemical Properties

TC Lpa5 4 plays a crucial role in biochemical reactions by acting as an antagonist to the LPA5 receptor. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. This compound inhibits LPA-induced aggregation of isolated human platelets with an IC50 of 800 nM . It interacts with the LPA5 receptor, preventing the binding of LPA and thereby inhibiting downstream signaling pathways. This interaction is highly selective, as this compound displays specificity for LPA5 over other molecular targets .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In thyroid cancer cells, this compound inhibits cell proliferation and migration . It has been shown to significantly inhibit the proliferation of CGTH-W3, TPC-1, B-CAPAP, and BHT101 thyroid cancer cells, with IC50 values ranging from 55.9 μM to 103.0 μM . Additionally, this compound inhibits LPA-stimulated migration of CGTH-W3 and TPC-1 cells by approximately 30% . These effects are mediated through the inhibition of the LPA5 receptor, which plays a role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the LPA5 receptor. By binding to this receptor, this compound prevents the activation of downstream signaling pathways that are typically triggered by LPA. This includes the inhibition of the PI3K/Akt pathway, which is known to play a role in cell proliferation and survival . This compound also inhibits the phosphorylation of Akt and p70S6K1, key components of the PI3K/Akt pathway, in CGTH-W3 and TPC-1 cells . This inhibition leads to a decrease in cell proliferation and migration, highlighting the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In in vitro studies, this compound significantly inhibits the proliferation and migration of thyroid cancer cells within 24 hours . In in vivo studies, this compound delays the growth of CGTH-W3 xenografts in nude mice when administered at a dosage of 10 mg/kg via intraperitoneal injection for two weeks . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function suggest potential for sustained therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In nude mice with CGTH-W3 xenografts, a dosage of 10 mg/kg administered via intraperitoneal injection for two weeks significantly inhibited tumor growth, with an inhibitory rate of 46.7% . Higher dosages and long-term administration have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to the LPA5 receptor. By inhibiting this receptor, this compound affects the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . The compound’s interaction with the LPA5 receptor and subsequent inhibition of downstream signaling pathways highlight its role in modulating metabolic flux and metabolite levels in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production of TC LPA5 4 is typically carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in specialized facilities equipped to handle complex organic synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions: TC LPA5 4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

TC LPA5 4 has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactivity of lysophosphatidic acid receptor 5 antagonists.

Biology: Employed in research to understand the role of lysophosphatidic acid receptor 5 in cellular processes such as cell proliferation, migration, and signaling.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where lysophosphatidic acid receptor 5 is implicated in tumor growth and metastasis.

Industry: Utilized in the development of new drugs and therapeutic agents targeting lysophosphatidic acid receptor 5

Comparison with Similar Compounds

- 1-Oleoyl lysophosphatidic acid sodium

- DBIBB

- Ki16425

- AM966

- Tetradecyl Phosphonate

- ASP6432

- H2L 5765834

- BMS-986020

Uniqueness: TC LPA5 4 is unique in its high selectivity for lysophosphatidic acid receptor 5 over other lysophosphatidic acid receptors and its potent inhibitory effects on lysophosphatidic acid-induced platelet aggregation and cancer cell proliferation .

Properties

IUPAC Name |

5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNALUYKEGYUHQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)